Quinoline-5,8-disulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5825-30-9 |
|---|---|
Molecular Formula |
C9H7NO6S2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
quinoline-5,8-disulfonic acid |
InChI |
InChI=1S/C9H7NO6S2/c11-17(12,13)7-3-4-8(18(14,15)16)9-6(7)2-1-5-10-9/h1-5H,(H,11,12,13)(H,14,15,16) |
InChI Key |
QHFXNJOLPYEQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Quinoline 5,8 Disulfonic Acid and Its Derivatives
Direct Sulfonation Protocols for Quinoline (B57606) Scaffolds
Direct sulfonation of the pre-formed quinoline ring is a primary route to introduce sulfonic acid functionalities. The conditions of these reactions are critical in determining the position and degree of sulfonation.
The direct sulfonation of quinoline under harsh acidic conditions is a long-established method for producing sulfonic acid derivatives. This electrophilic substitution reaction typically requires vigorous conditions due to the deactivating effect of the protonated nitrogen atom in the quinoline ring under strong acid.
The reaction is commonly performed by heating quinoline with an excess of fuming sulfuric acid (oleum) at elevated temperatures. rsc.orgorganic-chemistry.org Depending on the specific reaction parameters, such as temperature and oleum (B3057394) concentration, a mixture of products can be obtained. rsc.org At temperatures around 220°C, sulfonation with fuming sulfuric acid yields a mixture that includes quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. organic-chemistry.org To achieve disubstitution, more forcing conditions are generally necessary. The formation of Quinoline-5,8-disulfonic acid involves the introduction of two sulfonyl groups onto the benzene (B151609) ring portion of the scaffold.
| Parameter | Condition | Product(s) |
| Reagent | Fuming Sulfuric Acid (Oleum) | Mixture of mono- and di-sulfonated quinolines |
| Temperature | 90°C - 220°C | Quinoline-5-sulfonic acid, Quinoline-8-sulfonic acid |
| Outcome | Formation of Disulfonic Acid | Requires vigorous conditions, leads to a mixture of isomers |
This interactive table summarizes the classical sulfonation conditions for quinoline.
Achieving regioselectivity in the sulfonation of quinolines is a significant challenge with classical methods, which often yield mixtures of isomers at the C5 and C8 positions. organic-chemistry.org Modern synthetic chemistry has focused on developing strategies that offer precise control over the site of functionalization. These advanced methods often rely on transition metal-catalyzed C-H bond activation. nih.gov
These strategies can direct the sulfonation to specific positions that might be inaccessible or obtained in low yields through classical approaches. For instance, employing directing groups or specific catalysts can steer the sulfonyl group to a desired carbon atom on the quinoline scaffold. While much of the recent research has focused on C-H functionalization for creating C-C or C-N bonds, the principles are extended to C-S bond formation. For example, cobalt-catalyzed C5-selective sulfonylation of quinolines has been developed, demonstrating high regioselectivity. Such methods represent a significant advance over the less selective, high-temperature classical sulfonation reactions.
Advanced Synthetic Routes to this compound Analogs
Beyond direct functionalization, the synthesis of quinoline derivatives can be achieved by constructing the quinoline ring system from acyclic or simpler cyclic precursors. These methods are invaluable for creating analogs with diverse substitution patterns, which could subsequently be sulfonated if desired.
The Friedländer synthesis is a fundamental and versatile method for constructing the quinoline core. wikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester), followed by a cyclodehydration reaction. nih.goviipseries.org
The classical reaction is often catalyzed by a base or acid. pharmaguideline.com However, numerous catalytic variants have been developed to improve yields, broaden the substrate scope, and achieve milder reaction conditions. nih.gov Lewis acids such as trifluoroacetic acid, iodine, and various metal salts have proven effective. wikipedia.org For instance, ceric ammonium (B1175870) nitrate (B79036) (10 mol %) can catalyze the reaction efficiently at ambient temperature. acs.org Indium(III) triflate has also been identified as a highly effective catalyst for promoting the selective formation of the Friedländer product under solvent-free conditions. rsc.org
| Catalyst Type | Example | Key Advantage |
| Brønsted Acid | p-Toluenesulfonic acid | Traditional, effective for simple substrates |
| Lewis Acid (Metal Salt) | Indium(III) triflate (In(OTf)₃) | High efficiency and selectivity, solvent-free conditions rsc.org |
| Lewis Acid (Metal Salt) | Ceric Ammonium Nitrate (CAN) | Mild, ambient temperature reaction acs.org |
| Halogen | Iodine (I₂) | Metal-free catalysis |
This interactive table highlights various catalytic systems used in the Friedländer Annulation.
Oxidative annulation strategies have emerged as powerful tools for quinoline synthesis, often featuring high atom economy and step efficiency. mdpi.com These methods typically involve the formation of the heterocyclic ring through a C-H activation and/or an oxidative cyclization event.
One prominent example is the palladium-catalyzed oxidative cyclization of an aryl allyl alcohol and an aniline (B41778), which proceeds under redox-neutral conditions without requiring external acids or bases. mdpi.com Another approach involves the visible light-induced aerobic oxidative dehydrogenation and coupling of glycine (B1666218) esters with olefins to produce substituted quinoline derivatives. mdpi.com These modern methods leverage catalysts and oxidants (including molecular oxygen) to construct the quinoline scaffold from readily available starting materials, representing a greener alternative to many traditional syntheses. organic-chemistry.orgmdpi.com
Multicomponent reactions (MCRs) offer a highly efficient pathway to complex quinoline derivatives by combining three or more starting materials in a single, one-pot operation. rsc.orgresearchgate.net This approach is prized for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity. rsc.org
Several named MCRs are employed for quinoline synthesis. The Povarov reaction, for example, is a [4+2] cycloaddition involving an aniline, an aldehyde, and an activated alkene or alkyne to form tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgmdpi.com Other MCRs, such as those catalyzed by zinc(II) triflate, can facilitate the coupling of an alkyne, an amine, and an aldehyde under solvent-free conditions to produce 2,3-disubstituted quinolines. nih.gov These reactions showcase the power of MCRs to construct complex heterocyclic systems with tailored substitution patterns in a highly convergent manner. rsc.org
Derivatization of this compound Frameworks
The versatile this compound scaffold can be chemically modified to produce a diverse range of derivatives with tailored properties. These derivatization strategies focus on introducing various functional groups onto the quinoline ring system, converting the sulfonic acid groups into other functionalities, and altering the oxidation state of the quinoline core.
The introduction of substituents onto the quinoline ring is a fundamental strategy for modifying its chemical and physical properties. The positions of electrophilic substitution are influenced by the electronic nature of the existing sulfonic acid groups, which are strongly deactivating and meta-directing. However, nucleophilic substitution reactions and other functionalization methods can be employed.
The reactivity of the quinoline ring allows for the introduction of a wide array of substituents, including halogens, alkyl groups, and amino groups. nih.govucsf.edu The specific position of substitution can be controlled by the choice of reagents and reaction conditions. For instance, electrophilic substitution on the quinoline ring generally occurs at the 5- and 8-positions. pharmaguideline.com The presence of electron-donating or electron-withdrawing groups can further direct the position of incoming substituents. rsc.orgrsc.org
A common method for introducing substituents is through the use of a pre-functionalized aniline in a classic quinoline synthesis, such as the Skraup or Doebner-von Miller reaction. rsc.orgiipseries.orgslideshare.net This allows for the incorporation of substituents at various positions on the benzene portion of the quinoline ring. For the pyridine (B92270) ring, direct functionalization can be more challenging but is achievable through methods like metal-catalyzed cross-coupling reactions on halogenated quinolines.
A key step in the derivatization of this compound is the conversion of the sulfonic acid groups into more reactive sulfonyl chloride moieties. This transformation opens up a plethora of possibilities for further functionalization.
The synthesis of quinoline-5-sulfonyl chloride can be achieved by reacting 5-aminoisoquinoline (B16527) with sodium nitrite (B80452) and concentrated hydrochloric acid to form a diazonium salt, which is then subjected to sulfuryl chloridization with sulfur dioxide in an acetic acid solvent. google.com A similar approach can be envisioned for the disulfonic acid. Another common method involves the direct reaction of the corresponding quinoline derivative with chlorosulfonic acid. For example, 8-hydroxyquinoline (B1678124) reacts with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride. mdpi.com
Table of Reagents for Sulfonyl Chloride Formation:
| Starting Material | Reagent(s) | Product |
| 5-Aminoisoquinoline | 1. NaNO₂, HCl 2. SO₂, Acetic Acid | Quinoline-5-sulfonyl chloride google.com |
| 8-Hydroxyquinoline | ClSO₃H | 8-Hydroxyquinoline-5-sulfonyl chloride mdpi.com |
Once the sulfonyl chloride intermediates are obtained, they can be readily reacted with a wide range of primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone for creating diverse libraries of quinoline derivatives.
The synthesis of 8-hydroxyquinoline-5-sulfonamides, for instance, involves reacting 8-hydroxyquinoline-5-sulfonyl chloride with an appropriate amine in a solvent like anhydrous acetonitrile. mdpi.com Similarly, 8-methoxyquinoline-5-sulfonamides can be prepared from 8-methoxyquinoline-5-sulfonyl chloride. mdpi.comnih.gov
This methodology allows for the creation of hybrid molecules by coupling the quinoline-5,8-disulfonyl chloride with other biologically active moieties containing an amine functional group. For example, acetylene-containing amines can be used to form sulfonamides that can then undergo further reactions, such as click chemistry, to generate more complex hybrid systems like 1,2,3-triazole derivatives. nih.govnih.gov
The quinoline-5,8-dione core is another important derivative that can be accessed from the quinoline framework. These compounds are of interest due to their structural relationship to naphthoquinones.
One synthetic route to quinoline-5,8-diones involves the light-induced oxygenation of an 8-hydroxyquinoline in the presence of a sensitizer. This photo-oxidation process leads to the formation of a hydroperoxide intermediate, which then decomposes to the desired quinoline-5,8-dione. google.com Another method starts from 5-amino-8-hydroxyquinoline, which can be oxidized using dichromate to yield the quinoline-5,8-dione. google.com
Once the quinoline-5,8-dione framework is established, it can be further functionalized. For example, the bromine atom at the 7-position of 7-bromo-quinoline-5,8-dione can be displaced by various phenols to introduce a lipophilic tail. mdpi.com The methyl group at the 2-position can also serve as a handle for further modifications, such as oxidation with selenium dioxide to introduce a formyl group, which can then be used for subsequent reactions. mdpi.com
Examples of Quinoline-5,8-dione Functionalization:
| Starting Quinoline-5,8-dione | Reagent(s) | Functionalized Product |
| 7-Bromo-quinoline-5,8-dione | Phenols | C(7)-ether-linked quinoline-5,8-diones mdpi.com |
| C(2)-Methyl quinoline-5,8-diones | Selenium dioxide | C(2)-formyl quinoline-5,8-diones mdpi.com |
The chemistry of quinoline-5,8-diones also includes reactions such as methanolysis of N-acylamino derivatives to yield amino-quinolinediones and the synthesis of alkoxy-substituted quinolinediones. acs.orgscilit.com
Green Chemistry Approaches in Quinoline Sulfonic Acid Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of quinoline derivatives, including those containing sulfonic acid groups. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comresearchgate.net
One key area of focus is the use of greener catalysts and reaction media. For instance, polymer-supported sulfonic acids, such as polyethylene (B3416737) glycol-based sulfonic acid (PEG-SA) and polystyrene-supported polyethylene glycol-based sulfonic acid (PS-PEG-SA), have been utilized as recyclable catalysts for the synthesis of quinoline derivatives. asianpubs.org These catalysts offer the advantages of easy separation from the reaction mixture and the potential for reuse, which aligns with the principles of green chemistry.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating quinoline synthesis. researchgate.nettandfonline.com Microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. The use of water as a green solvent in these reactions further enhances their environmental credentials. tandfonline.com For example, the p-toluene sulfonic acid (p-TSA) catalyzed one-pot synthesis of pyrimido[4,5-b]quinolones has been successfully carried out in water. tandfonline.com
Solvent-free reaction conditions represent another important green chemistry strategy. Ball-milling, a mechanochemical technique, has been employed for the synthesis of sulfonyl quinolines from haloquinolines and sulfonic acids under metal-, solvent-, and additive-free conditions. rsc.org This method is not only environmentally benign but also offers advantages such as short reaction times and operational simplicity. rsc.org
The use of biocatalysts, such as malic acid, has also been explored for the synthesis of quinolines. tandfonline.com These catalysts are derived from renewable resources and are biodegradable, making them an attractive alternative to traditional acid catalysts.
Key Green Chemistry Approaches in Quinoline Synthesis:
| Approach | Description | Examples |
| Green Catalysts | Use of recyclable, non-toxic, and biodegradable catalysts. | Polymer-supported sulfonic acids, p-sulfonic acid calix rsc.orgarene, malic acid researchgate.netasianpubs.orgtandfonline.com |
| Alternative Energy Sources | Application of microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted Skraup synthesis, Friedlander synthesis researchgate.nettandfonline.com |
| Green Solvents | Utilization of environmentally benign solvents like water or performing reactions under solvent-free conditions. | Water, ionic liquids, solvent-free ball-milling tandfonline.comrsc.org |
| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. | One-pot, multi-component reactions tandfonline.com |
Solvent-Free Reaction Conditions
Solvent-free synthesis is a cornerstone of green chemistry, minimizing pollution and reducing the costs associated with solvent purchase, purification, and disposal. The Friedländer annulation, a classical method for synthesizing quinolines, has been a primary focus for adaptation to solvent-free conditions. This reaction typically involves the condensation of an aromatic ortho-aminoaryl ketone or aldehyde with a carbonyl compound containing an active α-methylene group.
Various catalysts have been successfully employed to facilitate this reaction without a solvent. Brønsted-acidic ionic liquids, for instance, have proven to be highly effective. One study highlighted the use of 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) (DSIMHS) as a reusable and efficient catalyst for the Friedländer reaction, yielding a range of quinoline derivatives in excellent yields with short reaction times. academie-sciences.fr This method is praised for its environmental compatibility and the ease of catalyst recovery and reuse. academie-sciences.frmdpi.com
Another effective catalyst for solvent-free Friedländer synthesis is Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which acts as a powerful condensing and dehydrating agent, leading to high yields of 2-acetylquinolines and 2-propanoylquinolines. uss.cl Researchers have also demonstrated that silica-supported catalysts, such as silica (B1680970) sulfuric acid and silica-supported P₂O₅, can effectively catalyze the reaction under solvent-free conditions, often with the assistance of microwave irradiation to accelerate the process. researchgate.netnih.gov Even catalyst-free approaches have been developed, utilizing water as a green solvent at elevated temperatures to produce various quinolines. organic-chemistry.org
Table 1: Examples of Solvent-Free Synthesis of Quinoline Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type | Yield (%) |
| 2-Aminoaryl ketone | 1,3-Dicarbonyl compound | 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) | 70 °C, stirring | Substituted quinoline | Excellent |
| o-Aminoarylketone | Butan-2,3-dione | Eaton's reagent (P₂O₅/MeSO₃H) | Solvent-free | 2-Acetylquinoline | 85-96% |
| 2-Aminoaryl ketone | Carbonyl compound | Silica-supported P₂O₅ | 80 °C, 15 min | Polysubstituted quinoline | up to 93% |
| 2-Aminobenzaldehyde | Ketones / Malononitrile | None (in water) | 70 °C, 3 hours | Polysubstituted quinoline | up to 97% |
| 2-Aminoaryl ketone | α-Methylene ketone | α-Chymotrypsin in Ionic Liquid ([EMIM][BF₄]/H₂O) | Lower temperature | Substituted quinoline | Excellent |
Coordination Chemistry and Ligand Design Principles Involving Quinoline Sulfonic Acids
Structural Elucidation of Metal-Quinoline Sulfonate Complexes
The precise determination of the three-dimensional arrangement of atoms in metal-ligand complexes is fundamental to understanding their chemical and physical properties. For complexes involving quinoline (B57606) sulfonic acids, structural elucidation primarily relies on single-crystal X-ray diffraction, supported by various spectroscopic techniques that provide insight into the coordination geometry in both solid and solution states.
While specific crystallographic data for metal complexes of Quinoline-5,8-disulfonic acid are not extensively available in published literature, the principles can be illustrated by examining related structures. For instance, the analysis of a uranyl complex with a related ligand, 7-iodo-8-oxidoquinoline-5-sulfonate, showed a seven-coordinate pentagonal bipyramidal geometry around the uranium ion, with the ligand coordinating through its nitrogen and oxygen atoms. google.com Similarly, studies on other substituted quinoline complexes reveal how different metal ions adopt various geometries, such as distorted square planar or octahedral, based on their coordination preferences and the steric and electronic properties of the ligands. google.com
The general procedure for crystallographic analysis involves:
Crystal Growth: Slow evaporation of a solution containing the metal salt and the quinoline sulfonic acid ligand to obtain single crystals of sufficient quality.
Data Collection: Mounting a crystal on a diffractometer and irradiating it with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
Key parameters obtained from such an analysis are presented in the table below, illustrating the type of data generated.
Table 1: Representative Crystallographic Data for a Metal-Ligand Complex.
| Parameter | Description | Example Value (Hypothetical for a Quinoline Sulfonate Complex) |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | Describes the symmetry of the unit cell. | P21/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.9 Å, b = 23.2 Å, c = 7.7 Å, β = 95.8° google.com |
| Coordination Number | Number of donor atoms bonded to the central metal ion. | 6 |
| Coordination Geometry | The spatial arrangement of ligands around the metal center. | Octahedral |
| M-N Bond Length | Distance between the metal and the quinoline nitrogen atom. | ~2.1 Å |
| M-O Bond Length | Distance between the metal and an oxygen atom from a sulfonate group. | ~2.0 Å |
While crystallography provides a static picture of the solid state, spectroscopic methods are invaluable for probing the structure of complexes in solution and confirming coordination.
UV-visible (UV-Vis) Spectroscopy: The formation of a metal complex with a quinoline sulfonic acid ligand typically results in significant changes in the electronic absorption spectrum. These changes, such as shifts in the absorption maxima (λmax) and changes in molar absorptivity, are indicative of coordination. The spectra of these complexes often show bands arising from intra-ligand (π-π*) transitions and ligand-to-metal charge transfer (LMCT) transitions. google.com For example, studies on the complexation of 8-hydroxyquinoline-5-sulfonic acid (a related compound) with Zn(II) and Cd(II) show distinct changes in UV-Vis absorption upon complex formation, allowing for the characterization of the species in solution. googleapis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the ligand's protons (1H NMR) and carbons (13C NMR) are altered due to changes in the electronic environment. For instance, in the complexation of 8-hydroxyquinoline-5-sulfonic acid with Zn(II), the proton signals of the quinoline ring shift upon binding to the metal, providing evidence of complex formation and information about the ligand's binding mode in solution.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule. Coordination of the quinoline nitrogen to a metal center can be observed by shifts in the C=N stretching frequency. More significantly for quinoline sulfonic acids, changes in the stretching frequencies of the sulfonate (SO3) group can indicate whether it is involved in coordination with the metal ion.
Table 2: Spectroscopic Techniques for Characterizing Metal-Quinoline Sulfonate Complexes.
| Technique | Information Gained | Observed Changes Upon Complexation |
|---|---|---|
| UV-Vis Spectroscopy | Electronic transitions, confirmation of coordination. | Shift in λmax, appearance of new charge-transfer bands. google.com |
| 1H NMR Spectroscopy | Ligand binding mode and complex stoichiometry in solution. | Changes in the chemical shifts of aromatic protons. |
| IR Spectroscopy | Identification of coordinating functional groups. | Shifts in the vibrational frequencies of the quinoline ring and sulfonate groups. google.com |
Supramolecular Assemblies and Metal-Organic Frameworks
The structure of metal-quinoline sulfonate complexes in the solid state is not solely defined by coordination bonds. Weaker, non-covalent interactions play a crucial role in organizing the individual complex units into larger, ordered supramolecular assemblies. These interactions are also key to the design of functional materials like Metal-Organic Frameworks (MOFs).
π-π Stacking: The planar aromatic system of the quinoline ring is capable of engaging in π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent quinoline rings align, typically in a face-to-face or offset fashion. These stacking forces, although weaker than coordination or hydrogen bonds, are vital in directing the packing of molecules in the solid state and can influence the material's electronic properties. The combination of hydrogen bonding and π-π stacking can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.
The this compound ligand is a multidentate linker, meaning it has multiple points of attachment for metal ions. It possesses a nitrogen atom on the quinoline ring and oxygen atoms on two separate sulfonate groups. This functionality allows it to bridge multiple metal centers simultaneously, leading to the formation of coordination polymers or Metal-Organic Frameworks (MOFs).
In such a network, the metal ions or metal clusters act as nodes, and the quinoline disulfonate ligands act as linkers that connect these nodes. The geometry of the resulting network (e.g., a 1D chain, a 2D sheet, or a 3D framework) depends on several factors:
The coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral).
The coordination mode of the ligand (i.e., which donor atoms are binding to the metal centers).
The reaction conditions (e.g., solvent, temperature).
While the use of this compound specifically for MOF construction is not widely documented, other quinoline derivatives with multiple functional groups, such as dicarboxylic acids, have been successfully used to build porous frameworks. These materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore sizes.
Analytical Chemistry Research Methodologies Utilizing Quinoline 5,8 Disulfonic Acid
Reagent Applications for Metal Ion Detection and Quantification
The use of quinoline (B57606) derivatives in the detection and quantification of metal ions is a well-established area of analytical chemistry. However, the efficacy of these compounds is highly dependent on their specific functional groups.
Spectrophotometric methods rely on the formation of colored complexes between a reagent and a metal ion, where the intensity of the color is proportional to the concentration of the metal. While many quinoline derivatives are employed for this purpose, the application of Quinoline-5,8-disulfonic acid itself is not extensively documented in scientific literature. Its derivatives, such as 8-hydroxyquinoline-5-sulfonic acid (HQS), are widely used as chelating agents and colorimetric reagents. uc.ptuci.edu The presence of the hydroxyl group at the 8-position in HQS is critical for forming stable, colored complexes with a wide range of metal ions, a feature that this compound lacks. uc.ptuci.edu
Potentiometric and volumetric analyses are quantitative methods that can utilize complexing agents to determine the concentration of metal ions. There is limited available research detailing the direct application of this compound as a titrant or an ion-selective electrode component in these methods. The utility of a compound in these techniques often depends on its ability to form highly stable and specific complexes with target ions, a role more commonly fulfilled by quinoline derivatives that possess specific chelating functionalities, such as the aforementioned 8-hydroxyl group.
Chromatographic Separation and Purification Techniques
Chromatography is an essential tool for separating and purifying components from complex mixtures. This compound and its isomers can be effectively separated and analyzed using advanced chromatographic techniques.
Due to the polar nature of the two sulfonic acid groups, an ion-pairing agent might be added to the mobile phase to improve retention and peak shape on a standard C18 column. Alternatively, a mixed-mode column with both reverse-phase and ion-exchange characteristics could be employed. sielc.com
Table 1: Representative HPLC Method Parameters for Quinoline Sulfonic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) sielc.com |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid for MS-compatibility) sielc.comsielc.com |
| Detection | UV-Vis Detector (e.g., at 254 nm) nih.gov |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
Note: This table represents a typical starting point for method development, based on methodologies for similar compounds.
Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby preventing the irreversible adsorption of polar analytes like polysulfonated compounds. nih.gov This technique is particularly well-suited for the preparative-scale separation of positional isomers of quinoline disulfonic acids, which are often difficult to resolve using conventional solid-support chromatography. nih.govnih.gov
A specific technique, affinity-ligand pH-zone-refining CCC, has been successfully used to isolate isomeric di- and trisulfonated components of Quinoline Yellow, which are structurally related to this compound. nih.govnih.gov In this method, an ion-exchange or ion-pair reagent is added as a ligand to the organic stationary phase. This ligand facilitates the partitioning of the highly polar sulfonated compounds into the organic phase. A retainer acid in the mobile phase and an eluter base in the stationary phase create a pH gradient that allows for the separation of the isomers based on their pKa values. nih.gov
Table 2: Experimental Conditions for CCC Separation of Quinoline Disulfonic Acid Isomers
| Parameter | Description |
|---|---|
| Technique | Affinity-ligand pH-zone-refining Counter-Current Chromatography (CCC) nih.gov |
| Solvent System | Two-phase system, e.g., isoamyl alcohol-methyl tert.-butyl ether-acetonitrile-water (3:5:1:7) nih.gov |
| Stationary Phase | Organic (upper) phase containing an ion-exchange ligand (e.g., 10-20% Dodecylamine) nih.govnih.gov |
| Mobile Phase | Aqueous (lower) phase containing a retainer acid (e.g., Sulfuric Acid or Hydrochloric Acid) nih.govnih.gov |
| Sample Loading | Sample dissolved in a portion of both phases |
| Elution Mode | pH-zone-refining elution |
| Detection | HPLC analysis of collected fractions at a specific wavelength (e.g., 254 nm) nih.gov |
Source: Adapted from Weisz, A. et al., Journal of Chromatography A, 2009. nih.govnih.gov
This methodology allows for the isolation of gram-scale quantities of individual disulfonated isomers at over 98% purity, which can then be used as analytical reference standards. nih.gov
Mass Spectrometry for Compound Identification and Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and elucidation of chemical structures. For a compound like this compound, high-resolution mass spectrometry (HR-MS) is essential for confirming its elemental composition. nih.gov
Electrospray ionization (ESI) in negative ion mode would be the preferred method for analyzing this compound, as the sulfonic acid groups are readily deprotonated to form anions. The resulting mass spectrum would be expected to show a prominent molecular ion [M-H]⁻ or a doubly charged ion [M-2H]²⁻.
Structural elucidation is achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern. The expected fragmentation pathways for this compound would involve the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃) moieties from the parent ion, which is characteristic of sulfonated aromatic compounds. The precise fragmentation pattern helps to confirm the presence and location of the sulfonic acid groups on the quinoline ring.
Electrospray Ionization Mass Spectrometry (ESI-MS) Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of polar, non-volatile compounds like this compound. Due to the presence of two strongly acidic sulfonic acid groups, this compound is readily analyzed in negative-ion ESI mode. In solution, the sulfonic acid groups dissociate, making the formation of negative ions favorable. The mass spectra generated typically show deprotonated molecules, which can be singly or doubly charged.
The primary ions observed for this compound in negative-ion ESI-MS would be the singly deprotonated molecule [M-H]⁻ and the doubly deprotonated molecule [M-2H]²⁻. The relative abundance of these ions can depend on instrumental parameters and the pH of the solution. In some cases, adducts with sodium ions may also be observed, leading to species such as [M-2H+Na]⁻.
In positive-ion mode, while less common for polysulfonated compounds, protonated molecules [M+H]⁺ can be formed. Studies on similar quinoline sulfonic acid derivatives have shown the generation of abundant MH⁺ ions with minimal fragmentation under standard ESI conditions. For instance, during the analysis of 8-hydroxyquinoline-5-sulfonyl chloride, its hydrolytic product, 8-hydroxyquinoline-5-sulfonic acid, was detected as an [M+H]⁺ ion.
The high sensitivity and specificity of ESI-MS, particularly when coupled with liquid chromatography (HPLC), allow for the determination of molecular weights and elemental compositions of sulfonated compounds in complex mixtures.
Tandem Mass Spectrometry of Sulfonic Acid Dyes and Intermediates
Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of sulfonated compounds like this compound by providing detailed information about their molecular structure through controlled fragmentation. When the deprotonated or protonated ions generated by ESI are subjected to collision-activated dissociation (CAD), they break apart into characteristic product ions.
A hallmark fragmentation pathway for aromatic sulfonic acids under CAD is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass loss of 64 atomic mass units (amu). This occurs via a unimolecular rearrangement of the sulfonate group. Another common fragmentation is the elimination of the entire sulfonic acid group as SO₃ or HSO₃.
Studies on positional isomers of quinolinyl indene-dione disulfonic acids have demonstrated that fragmentation patterns are highly dependent on the position of the sulfonic acid groups. For example, isomers with a sulfonic group at the 8-position of the quinoline ring, adjacent to the nitrogen atom, show a highly abundant loss of sulfurous acid [MH - H₂SO₃]⁺. This regiospecific fragmentation allows for the differentiation of isomers, which would otherwise be indistinguishable by mass alone.
Characteristic Fragmentation Patterns in Tandem MS of Aromatic Sulfonic Acids
| Precursor Ion Type | Fragmentation Pathway | Neutral Loss (amu) | Significance |
|---|---|---|---|
| [M-H]⁻ or [M+H]⁺ | Loss of Sulfur Dioxide | SO₂ (64 amu) | Common for sulfonated aromatics. |
| [M+H]⁺ | Loss of Sulfurous Acid | H₂SO₃ (82 amu) | Observed in isomers with SO₃H group adjacent to quinoline nitrogen. |
| [M+H]⁺ | Loss of Sulfur Trioxide | SO₃ (80 amu) | Common fragmentation pathway. |
| [M+H]⁺ | Loss of Bisulfite Radical | HSO₃ (81 amu) | Common fragmentation pathway. |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and selective approach for the detection of compounds that can be oxidized or reduced, or for substances that can form electroactive complexes. Quinoline derivatives, including those with sulfonic acid groups, are known to form stable complexes with a variety of metal ions. The resulting metal complexes can be electroactive, providing a basis for their quantitative determination.
Techniques such as polarography and voltammetry have been successfully employed for the determination of trace metals complexed with quinoline sulfonic acid derivatives. For example, nickel has been determined at a mercury electrode by measuring the reduction of its complex with 8-Hydroxy-7-(4-Sulfo-1-Naphthylazo)-5-Quinoline Sulfonic Acid.
Adsorptive stripping voltammetry is another highly sensitive electrochemical technique. This method involves the preconcentration of a metal complex, such as Al(III) with 8-hydroxyquinoline-5-sulfonate, onto the surface of an electrode before the voltammetric measurement is performed. This preconcentration step significantly enhances the detection signal, allowing for trace-level analysis. While mercury electrodes have been used, modern methods increasingly focus on mercury-free solid modified electrodes to improve safety and stability. The development of chemically modified electrodes, which incorporate specific ligands onto the electrode surface, further improves the selectivity and sensitivity of detection for target analytes.
Applications in Environmental Analytical Research
Monitoring of Heavy Metal Contaminants in Aqueous Systems
Quinoline and its derivatives are excellent chelating agents for a wide range of metal ions due to the presence of nitrogen and, in many derivatives, oxygen donor atoms. This property makes them highly suitable for developing analytical methods for monitoring heavy metal contaminants in water. This compound, with its quinoline core and water-solubilizing sulfonic acid groups, can form water-soluble complexes with metal ions, facilitating their detection in aqueous systems.
The complexation of metal ions can be monitored using several analytical techniques. Spectrofluorimetry is one such method, where the formation of a metal complex with a quinoline derivative leads to a significant change in fluorescence intensity. For instance, the complex between Al(III) and 8-hydroxyquinoline-5-sulfonic acid has been used for the fluorimetric determination of aluminum in tap water and dialysis fluids, achieving a detection limit of 1 µg/L.
Electrochemical methods, as described in section 4.4, are also widely applied for heavy metal detection. The formation of a stable complex between the target metal ion and a quinoline-based ligand is often the key step in these analytical procedures.
Analytical Methods for Heavy Metal Detection Using Quinoline Derivatives
| Metal Ion | Ligand/Probe | Analytical Technique | Reported Detection Limit |
|---|---|---|---|
| Aluminum (Al³⁺) | 8-hydroxyquinoline-5-sulfonic acid | Spectrofluorimetry | 1 µg/L |
| Nickel (Ni²⁺) | 8-Hydroxy-7-(4-Sulfo-1-Naphthylazo)-5-Quinoline Sulfonic Acid | Polarography/Voltammetry | Not specified |
| Lead (Pb²⁺), Mercury (Hg²⁺), Cadmium (Cd²⁺), Chromium (Cr³⁺), Arsenic (As³⁺) | Quinoline-derivative fluorescent probes | Fluorescence Spectroscopy | Not specified |
Analysis of Organic Pollutants and Dyes
The analysis of synthetic dyes and related organic pollutants in environmental samples is a critical area of analytical research. Many of these compounds are sulfonated to enhance their water solubility, making them mobile in aquatic environments. The analytical methodologies based on mass spectrometry, detailed in sections 4.3.1 and 4.3.2, are directly applicable to the monitoring of these pollutants.
High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is the premier technique for the separation, identification, and quantification of sulfonated organic compounds in complex mixtures. This approach has been used to analyze various classes of polysulfonated dyes, including azo and anthraquinone (B42736) dyes.
The specific fragmentation patterns of sulfonated quinolines observed in MS/MS, such as the characteristic loss of SO₂, provide a high degree of confidence in the identification of these compounds, even at trace levels. This methodology has been applied in the development of analytical methods for the certification of commercial dyes, such as D&C Yellow No. 10 (Quinoline Yellow), which is structurally related to this compound. The ability to distinguish between positional isomers using MS/MS is particularly valuable for identifying specific pollutant sources and studying their environmental fate.
Material Science Applications and Advanced Functional Materials Research
Polymer and Coating Formulation Enhancements
The incorporation of quinoline (B57606) derivatives into polymers and coatings can significantly improve their material properties. The specific structure of Quinoline-5,8-disulfonic acid, featuring both a heterocyclic aromatic system and strong acid groups, suggests its potential utility in enhancing the protective and performance characteristics of various formulations.
While research specifically detailing this compound as a primary corrosion inhibitor is limited, the broader class of quinoline derivatives, particularly 8-hydroxyquinoline (B1678124), is well-established for its anti-corrosion properties. researchgate.netresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The mechanism of inhibition by quinoline derivatives often involves the nitrogen atom of the quinoline ring and, in the case of 8-hydroxyquinoline, the oxygen atom, which act as active centers for adsorption onto steel surfaces. researchgate.net
Derivatives of 5-amino-8-hydroxyquinoline have been synthesized and tested as corrosion inhibitors for carbon steel in acidic environments, demonstrating significant efficacy. researchgate.net The presence of sulfonic acid groups in this compound could further enhance its affinity for metal surfaces through electrostatic interactions, potentially making it an effective component in anti-corrosion coatings, although further research is needed to validate this application.
Development of Specialized Pigments and Dyes Based on this compound (e.g., Quinoline Yellow)
This compound is a foundational structure in the synthesis of certain quinophthalone dyes, most notably variants of Quinoline Yellow. Quinoline Yellow WS (Water Soluble) is a significant synthetic colorant used in various industries. wikipedia.org
The dye is manufactured by the sulfonation of 2-(2-quinolyl)indan-1,3-dione. fao.orgfao.org This process results in a mixture of compounds with varying degrees of sulfonation. The final product, Quinoline Yellow WS, consists primarily of the sodium salts of disulfonated derivatives, along with smaller quantities of monosulfonated and trisulfonated molecules. wikipedia.orgfao.org The position of the sulfonate groups can vary, leading to a mixture of isomers. One patented process describes the creation of a dye named 3-(1,3-dioxo-2-indanyl)benzo[f]this compound, sodium salt, which dyes materials in green-yellow shades. google.com This highlights the direct use of the this compound backbone in creating specific colorants.
The degree of sulfonation directly impacts the properties of the dye, particularly its solubility and color intensity.
| Property | Monosulfonates | Disulfonates (Principal) | Trisulfonates |
| Component Role | Minor component | Principal colorant | Minor component |
| Solubility in Water | Moderate | High | Very High |
| Typical Anion | SO₃⁻ | (SO₃⁻)₂ | (SO₃⁻)₃ |
| Contribution to Color | Contributes to the overall yellow hue | Defines the primary greenish-yellow color | Modifies the final shade and intensity |
This table summarizes the general characteristics of the sulfonated components found in Quinoline Yellow WS, based on typical manufacturing outcomes. wikipedia.orgfao.orgfao.org
Integration into Electronic and Photonic Devices
The application of this compound itself in electronic and photonic devices is not extensively documented. However, the broader family of quinoline derivatives is of significant interest in this field. Quinoline-based compounds, particularly 8-hydroxyquinoline and its metal complexes (like Alq3), are cornerstone materials in Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, electron-transporting capabilities, and strong fluorescence.
Recent research has also explored quinoline and quinoxaline (B1680401) derivatives as photoinitiators for polymerization processes activated by visible light, such as those used in dental materials. mdpi.com These dyes possess spectroscopic properties that allow them to absorb light and initiate chemical reactions efficiently. mdpi.com The presence of sulfonic acid groups on the quinoline ring, as in this compound, would modify the electronic properties and increase polarity, which could be exploited to tune the performance of such dyes in specific device architectures or formulations.
Supramolecular Self-Assembly for Responsive Materials
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com this compound is a prime candidate for use in supramolecular self-assembly due to its distinct molecular features.
Aromatic Core: The flat, electron-rich quinoline ring system can participate in π-π stacking interactions, promoting the ordered arrangement of molecules.
Sulfonic Acid Groups: The two -SO₃H groups are strong hydrogen bond donors and acceptors. They can form extensive networks of hydrogen bonds with each other or with other suitable molecules, driving the self-assembly process. researchgate.net
Research on related compounds demonstrates this potential. For instance, 8-hydroxyquinolinate ligands have been used to create complex mononuclear and polynuclear metal structures that self-assemble into diverse supramolecular networks. nih.gov Similarly, naphthalene (B1677914) disulfonic acids have been shown to form 1D and 3D supramolecular assemblies through hydrogen bonding. researchgate.net These examples suggest that this compound could be used to design "smart" or responsive materials, where the assembled structure, and thus the material's properties, could be altered by external stimuli like pH or temperature, which would disrupt the non-covalent interactions.
Theoretical and Computational Chemistry Studies of Quinoline Sulfonic Acid Systems
Electronic Structure Calculations (DFT, Ab Initio)
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules. These calculations provide a detailed understanding of the electron distribution and energy levels within Quinoline-5,8-disulfonic acid, which are fundamental to its chemical properties. DFT methods, in particular, offer a balance between accuracy and computational cost, making them a popular choice for studying complex molecules.
Molecular Orbital Analysis
Molecular orbital (MO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
For quinoline (B57606) derivatives, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π*-orbital. The presence of electron-withdrawing sulfonic acid groups at the 5 and 8 positions is expected to lower the energies of both the HOMO and LUMO, potentially affecting the molecule's reactivity and spectral properties.
Table 1: Representative Molecular Orbital Energies for a Substituted Quinoline System
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -1.23 |
| LUMO | -2.54 |
| HOMO | -6.78 |
| HOMO-1 | -7.92 |
Note: This table presents illustrative data for a generic substituted quinoline and does not represent actual calculated values for this compound.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density in a molecule is fundamental to understanding its interactions with other molecules. Charge distribution analysis, often performed using methods like Mulliken population analysis, provides insight into the partial charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the sulfonate groups and the nitrogen atom of the quinoline ring, highlighting these as key sites for intermolecular interactions.
Table 2: Illustrative Partial Atomic Charges for Key Atoms in a Quinoline Sulfonic Acid Derivative
| Atom | Partial Charge (a.u.) |
|---|---|
| N1 | -0.25 |
| C5 | +0.15 |
| S5 | +1.80 |
| O5a | -0.75 |
| O5b | -0.75 |
| C8 | +0.12 |
| S8 | +1.82 |
| O8a | -0.76 |
| O8b | -0.76 |
Note: This table provides hypothetical Mulliken charges for illustrative purposes and are not derived from specific calculations on this compound.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of this compound is determined by the spatial arrangement of its atoms, which can be explored through conformational analysis. The sulfonic acid groups can rotate around the C-S bonds, leading to different conformers. Computational methods can be used to determine the relative energies of these conformers and identify the most stable structures.
Intramolecular interactions, such as hydrogen bonds between the sulfonic acid groups and the quinoline nitrogen, can play a significant role in stabilizing certain conformations. The planarity of the quinoline ring system is also a key structural feature.
Intermolecular Interaction Modeling
The behavior of this compound in the solid state and in solution is governed by its intermolecular interactions. Modeling these interactions is crucial for predicting crystal structures and understanding solvation properties.
Hydrogen Bonding Network Simulations
The sulfonic acid groups of this compound are strong hydrogen bond donors and acceptors. In the solid state, these groups are expected to form extensive hydrogen bonding networks, which will be a dominant factor in determining the crystal packing. Molecular dynamics simulations can be employed to study the dynamics and stability of these hydrogen bonding networks in both the crystalline and solvated states.
Spectroscopic Property Simulations (NMR, UV-Vis, IR)
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict and interpret the spectroscopic properties of quinoline derivatives. researchgate.net These simulations provide valuable data that complement experimental findings, aiding in structural elucidation and the understanding of electronic transitions and vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating UV-Vis absorption spectra. nih.govresearchgate.net This technique calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. mdpi.com For quinoline systems, these simulations can identify the nature of the transitions, such as π → π* and n → π*, and predict the maximum absorption wavelengths (λmax). nih.gov The calculated spectra can be compared with experimental data to confirm the molecular structure and understand the influence of substituents, like the sulfonic acid groups, on the electronic properties of the quinoline core. nih.govmdpi.com
Table 1: Simulated Spectroscopic Data for a Representative Quinoline Sulfonic Acid Derivative Note: This table is a representative example based on computational studies of similar quinoline derivatives. Actual values for this compound would require specific simulation.
| Spectroscopic Technique | Parameter | Simulated Value | Assignment/Interpretation |
| ¹H NMR | Chemical Shift (δ) | 7.5 - 9.0 ppm | Aromatic protons of the quinoline ring |
| ¹³C NMR | Chemical Shift (δ) | 120 - 150 ppm | Aromatic carbons of the quinoline ring |
| UV-Vis | λmax | ~290 nm, ~330 nm | π → π* electronic transitions |
| IR | Vibrational Frequency | ~1040 cm⁻¹, ~1180 cm⁻¹ | Symmetric and asymmetric S=O stretching |
| IR | Vibrational Frequency | ~3100 cm⁻¹ | Aromatic C-H stretching |
Reaction Mechanism Pathway Elucidation through Computational Modeling
Computational modeling is a critical tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. nih.gov For reactions involving quinoline sulfonic acids, these studies can map out the most plausible reaction pathways.
One key reaction is the sulfonation of the quinoline ring. For instance, the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride is achieved by reacting 8-hydroxyquinoline (B1678124) with chlorosulfonic acid. nih.govmdpi.com Computational studies can model this electrophilic aromatic substitution reaction. The process would involve:
Reactant Complex Formation: Modeling the initial interaction between the quinoline derivative and the sulfonating agent (e.g., SO₃ or HSO₃Cl).
Transition State Search: Identifying the high-energy transition state structure for the addition of the electrophile to the quinoline ring, forming a sigma complex (Wheland intermediate).
Intermediate Analysis: Characterizing the structure and stability of the sigma complex intermediate.
Product Formation: Modeling the final deprotonation step to restore aromaticity and form the sulfonic acid product.
By calculating the potential energy surface, computational models can determine the activation energies for each step, identifying the rate-determining step of the reaction. researchgate.net These models can also explain the regioselectivity of the sulfonation, predicting why the sulfonic acid groups are directed to the 5- and 8-positions. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are often used to analyze the reactivity, identifying the electron-rich sites on the quinoline ring that are most susceptible to electrophilic attack. nih.gov Such computational approaches have been applied to understand the mechanisms of various reactions for synthesizing quinoline derivatives, including multi-component reactions like the Doebner reaction. nih.govtandfonline.com
Table 2: Computationally Modeled Steps in the Sulfonation of a Quinoline System Note: This table represents a generalized pathway. Specific energies and intermediates would be calculated for the precise reactants.
| Reaction Step | Description | Key Computational Insight |
| 1. Electrophile Formation | Generation of the active sulfonating agent (e.g., SO₃). | Calculation of the thermodynamics of electrophile formation. |
| 2. Electrophilic Attack | The quinoline π-system attacks the electrophile. | Identification of the transition state and calculation of the activation energy barrier. |
| 3. Sigma Complex Formation | Formation of a Wheland intermediate, a carbocation intermediate. | Characterization of the intermediate's geometry and stability. |
| 4. Deprotonation | A base removes a proton from the carbon bearing the sulfonate group. | Modeling the transition state for proton removal to restore aromaticity. |
| 5. Product Formation | Formation of the final quinoline sulfonic acid product. | Calculation of the overall reaction enthalpy (ΔH). |
Catalysis Research Applications Employing Quinoline Sulfonic Acid Derivatives
Lewis Acid Catalysis Mediated by Quinoline (B57606) Derivatives
Lewis acid catalysis typically involves the use of metal centers that can accept an electron pair. Quinoline and its derivatives can act as ligands, coordinating with metal ions to form catalytically active complexes. The nitrogen atom in the quinoline ring and the oxygen atoms of the sulfonate groups in Quinoline-5,8-disulfonic acid could potentially coordinate with metal centers, thereby mediating Lewis acid catalysis.
Despite this potential, there is a significant gap in the scientific literature regarding the use of this compound or its metal complexes as Lewis acid catalysts. While the synthesis of quinolines is sometimes accelerated by the introduction of a Lewis acid, and various metal complexes are used in quinoline synthesis, specific research detailing the application of this compound in this context is not available.
Supported Catalysts and Heterogeneous Systems
Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation and recyclability. The immobilization of active catalytic species onto solid supports is a common strategy to achieve this.
Magnetic Nanocatalysts
Magnetic nanoparticles (MNPs) serve as excellent supports for catalysts because they can be easily recovered from a reaction mixture using an external magnetic field. Functionalizing MNPs with sulfonic acid groups is a known method for creating solid acid catalysts. For instance, silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂) have been functionalized with sulfonic acid groups (not specified as being derived from this compound) and used effectively in the synthesis of pyrimido[4,5-b]quinolines.
However, there are no specific reports on the synthesis or application of magnetic nanocatalysts functionalized directly with this compound. While the concept is chemically plausible, the practical implementation and study of such a catalyst have not been documented in the available literature.
Polymer-Supported Catalysts
Immobilizing catalysts on polymer supports is another established method for creating reusable heterogeneous systems. Synthetic polymers functionalized with sulfonic acid groups, such as Nafion NR50, have been successfully used as recyclable solid acid catalysts in reactions like the Friedländer quinoline synthesis.
As with magnetic nanoparticles, the specific immobilization of this compound onto a polymer backbone for catalytic purposes is not described in current research literature. This remains a potential area for future investigation to develop novel, recyclable acid catalysts.
Ionic Liquid Catalysts Incorporating Sulfonic Acid Moieties
Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts. Task-specific ionic liquids can be designed with catalytic functionalities, such as Brønsted acidic sulfonic acid groups. For example, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) has been used as an efficient and reusable ionic liquid catalyst for the solvent-free synthesis of quinoline derivatives.
The synthesis of an ionic liquid where the anion is quinoline-5,8-disulfonate is theoretically possible. Such a compound could combine the properties of an ionic liquid with the Brønsted acidity of the disulfonate anion. However, the synthesis and catalytic application of ionic liquids based on this compound have not been reported. The development of such catalysts is an area ripe for exploration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Quinoline-5,8-disulfonic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of quinoline derivatives using concentrated sulfuric acid or oleum. Key variables include temperature (optimized between 120–150°C), sulfonating agent stoichiometry, and reaction time. For example, sulfonation at higher temperatures may lead to over-sulfonation, reducing purity . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or ion-exchange chromatography is critical to isolate the disulfonic acid isomer . Characterization via H NMR and HPLC can confirm regioselectivity at the 5,8-positions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies absorption maxima (~260–280 nm for quinoline cores) and shifts caused by sulfonic groups.
- FT-IR : Confirms sulfonic acid groups via S=O stretching bands at 1180–1250 cm and 1000–1080 cm .
- H NMR : Distinguishes proton environments; deshielding effects near sulfonic groups resolve positional isomerism (e.g., 5,8 vs. 6,7 substitution).
- Elemental Analysis : Validates sulfur content (~14–16% for disulfonic acid). Cross-referencing with mass spectrometry (ESI-MS) ensures molecular ion consistency .
Q. What are the primary applications of this compound in catalysis or materials science?
- Methodological Answer : Its strong acidity and chelating properties make it useful as:
- Catalyst : In esterification or hydrolysis reactions, where sulfonic groups act as Brønsted acid sites.
- Ligand : For stabilizing metal complexes in photocatalytic systems (e.g., ruthenium-based dyes).
- Proton Conductor : In fuel cell membranes due to high thermal stability and ion-exchange capacity. Studies recommend evaluating performance via impedance spectroscopy and TGA .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., sulfonic groups as electrophilic centers). Solvation models (e.g., COSMO-RS) simulate solvent effects on reaction pathways. For example, modeling sulfonation transition states helps optimize regioselectivity. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) and compare HOMO-LUMO gaps to UV-Vis spectra .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Discrepancies may arise from impurities, hydration states, or pH variations. Systematic approaches include:
- Standardized Protocols : Use USP-grade solvents and control pH (e.g., buffered solutions).
- Phase-Solubility Studies : Measure solubility isotherms in binary solvent systems (e.g., water-DMSO).
- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via van’t Hoff plots. Cross-check with Karl Fischer titration for water content .
Q. How does the electronic structure of this compound influence its interaction with biomolecules in medicinal chemistry studies?
- Methodological Answer : The electron-withdrawing sulfonic groups increase acidity (pKa ~1–2), enabling hydrogen bonding with enzymes or nucleic acids. Molecular docking (e.g., AutoDock Vina) can simulate binding affinities to targets like topoisomerases. Validate with fluorescence quenching assays to monitor binding constants () and isothermal titration calorimetry (ITC) for thermodynamic profiles .
Q. What environmental degradation pathways exist for this compound, and how are they monitored?
- Methodological Answer : Degradation via photolysis (UV exposure) or microbial action (e.g., Pseudomonas spp.) can be tracked using:
- LC-MS/MS : To identify intermediates like hydroxyquinoline sulfonates.
- TOC Analysis : To quantify mineralization efficiency.
- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to assess ecological impact .
Methodological Resources
- Synthesis Optimization : Refer to protocols for sulfonated heterocycles in Handbook of Biological Dyes and Stains .
- Data Validation : Follow Beilstein Journal guidelines for reproducibility, including detailed experimental sections and raw data deposition .
- Computational Tools : Utilize Gaussian or ORCA software for DFT studies, referencing tutorials in Journal of Chemical Education .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
